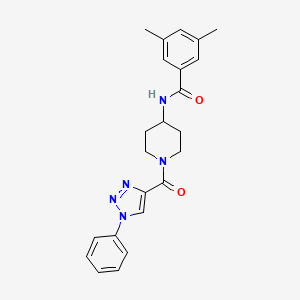
3,5-二甲基-N-(1-(1-苯基-1H-1,2,3-三唑-4-羰基)哌啶-4-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C23H25N5O2 and its molecular weight is 403.486. The purity is usually 95%.
BenchChem offers high-quality 3,5-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
该化合物的化学结构表明其具有潜在的抗菌活性。研究人员已经研究了其对细菌、真菌和其他微生物的有效性。 初步研究表明它可能抑制微生物生长,使其成为新型抗菌剂的候选药物 .
抗结核潜力
在结核病 (TB) 治疗的背景下,已经合成了该化合物的衍生物并进行了评估。特别是,6-(4-取代苯基)-2-(3,5-二甲基-1H-吡唑-1-基)咪唑[2,1-b][1,3,4]噻二唑衍生物对结核分枝杆菌菌株显示出有希望的抗结核活性。 这些发现突出了其作为抗结核药物的潜力 .
癌症研究
研究人员已经探索了该化合物对癌细胞的影响。一些衍生物对癌细胞系表现出选择性细胞毒性,表明其在癌症治疗中的作用。 需要进一步研究来了解其作用机制和在肿瘤学中的潜在应用 .
神经系统疾病
鉴于该化合物的结构特征,它可能与神经受体或酶相互作用。研究人员已经研究了其对阿尔茨海默病、帕金森病或癫痫等神经系统疾病的影响。 对其神经保护特性的研究正在进行中 .
代谢性疾病
该化合物的哌啶部分可能影响代谢途径。研究人员已经探索了其在管理糖尿病、肥胖症或高脂血症等代谢性疾病中的潜力。 临床前研究表明它可能调节代谢过程 .
药物设计与开发
独特的三唑和哌啶成分使该化合物在药物设计中具有吸引力。药物化学家已将其用作支架来创建具有特定药理活性的新型分子。 其多功能性允许进行修饰以增强药物特性 .
作用机制
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular processes . The 1,2,3-triazole ring, a component of the compound, is known to promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that this compound may have a wide range of molecular and cellular effects .
生物活性
3,5-Dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C23H25N5O2, with a molecular weight of 403.5 g/mol. Its structural features include a triazole ring and a piperidine moiety, which are known to interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N5O2 |
| Molecular Weight | 403.5 g/mol |
| CAS Number | 1251556-28-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzymatic Inhibition : The triazole moiety may inhibit enzymes involved in critical biochemical pathways, such as those related to cancer cell proliferation and survival.
- Receptor Modulation : The piperidine component may influence receptor activity, potentially leading to altered signaling pathways.
Anticancer Activity
Research indicates that compounds similar to 3,5-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide exhibit significant anticancer properties. For example:
- In vitro Studies : Compounds in this class have shown cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and U87 (glioblastoma). The IC50 values for these compounds often range from 10 to 50 μM, indicating moderate potency.
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 | 25.72 ± 3.95 |
| U87 | 45.2 ± 13.0 |
Antitubercular Activity
The compound's structural features suggest potential activity against Mycobacterium tuberculosis. Similar triazole derivatives have demonstrated IC50 values ranging from 1.35 to 2.18 μM against this pathogen.
Study on Anticancer Effects
In a recent study published in MDPI, researchers synthesized a series of triazole-based compounds and evaluated their anticancer activities. The study found that the introduction of the phenyl group significantly enhanced the cytotoxicity against cancer cells compared to compounds lacking this substitution.
Study on Antitubercular Properties
Another research effort focused on the synthesis of benzamide derivatives with triazole components aimed at developing new anti-tubercular agents. The most promising compounds exhibited low toxicity towards human cells while maintaining effective inhibition against Mycobacterium tuberculosis.
属性
IUPAC Name |
3,5-dimethyl-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-16-12-17(2)14-18(13-16)22(29)24-19-8-10-27(11-9-19)23(30)21-15-28(26-25-21)20-6-4-3-5-7-20/h3-7,12-15,19H,8-11H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERFYGONFJRXGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














